REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[N:9]=[CH:10][C:11]([C:14]([NH2:16])=[O:15])=[N:12][CH:13]=2)=[C:5]([O:19][CH3:20])[CH:4]=1)=O.[O:21]1[CH2:26][CH2:25][CH:24]([CH2:27][CH2:28][NH2:29])[CH2:23][CH2:22]1.[BH4-].[Na+]>CO>[CH3:20][O:19][C:5]1[CH:4]=[C:3]([CH2:1][NH:29][CH2:28][CH2:27][CH:24]2[CH2:25][CH2:26][O:21][CH2:22][CH2:23]2)[CH:18]=[CH:17][C:6]=1[O:7][C:8]1[N:9]=[CH:10][C:11]([C:14]([NH2:16])=[O:15])=[N:12][CH:13]=1 |f:2.3|
|
Name
|
5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(OC=2N=CC(=NC2)C(=O)N)C=C1)OC
|
Name
|
|
Quantity
|
0.0993 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)CCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Dry the column in a vacuum oven at room temperature
|
Type
|
CUSTOM
|
Details
|
Purify
|
Type
|
WASH
|
Details
|
by eluting through a 40 g ISCO® column 5% to 20% (2.0 M NH3 in methanol) in ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the fractions
|
Type
|
ADDITION
|
Details
|
containing the product
|
Type
|
WASH
|
Details
|
wash with 1.0 N NaOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OC=2N=CC(=NC2)C(=O)N)C=CC(=C1)CNCCC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.168 g | |
YIELD: PERCENTYIELD | 59.4% | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |